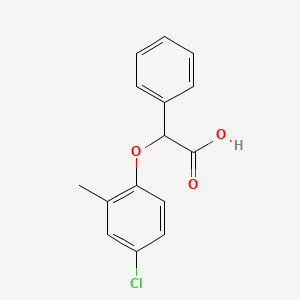

2-(4-Chloro-2-methylphenoxy)-2-phenylacetic acid

Description

Overview of Phenoxyacetic Acid Analogues and Their Research Significance

Phenoxyacetic acid and its analogues are a class of organic compounds that feature a phenyl ether linked to an acetic acid group. jetir.orgwikipedia.org The basic structure allows for numerous substitutions on the aromatic ring and the acetic acid side chain, leading to a vast library of derivatives with diverse physicochemical properties and biological effects. mdpi.com

The research significance of these analogues is extensive and multidisciplinary. Initially rising to prominence as synthetic auxins for herbicidal applications, their utility has expanded dramatically. nih.gov In the field of medicinal chemistry, phenoxyacetic acid derivatives have been investigated for a wide array of pharmacological activities. jetir.org Research has demonstrated their potential as antibacterial, antifungal, anti-inflammatory, anticancer, and antitubercular agents. jetir.orgnih.gov The structural motif is a key component in various therapeutic candidates. For example, certain derivatives have been synthesized and evaluated as selective COX-2 inhibitors for anti-inflammatory applications. nih.gov Others have been explored as potential radiotherapy sensitizers for cancer treatment, aiming to increase the efficacy of radiation on solid tumors. mdpi.com

The versatility of the phenoxyacetic acid scaffold allows researchers to systematically modify its structure to probe structure-activity relationships (SARs). mdpi.com By altering substituents on the phenoxy ring, scientists can fine-tune the electronic and steric properties of the molecule, which in turn influences its biological activity. mdpi.comnih.gov This makes the class an important subject for research in drug discovery and agrochemical development.

Historical Trajectories in the Academic Study of Substituted Phenoxyacetic Acids

The academic journey of substituted phenoxyacetic acids began with the synthesis of the parent compound, phenoxyacetic acid, which was first reported in 1880. wikipedia.org However, intensive research into its substituted derivatives commenced in the early 1940s. A pivotal moment in the history of these compounds was the discovery of the potent and selective herbicidal properties of its chlorinated derivatives, most notably 2,4-dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxyacetic acid (MCPA). nih.govresearchgate.net This discovery, emerging from research into plant growth hormones (auxins), effectively launched the era of synthetic organic herbicides and spurred widespread academic and industrial investigation into this chemical class. researchgate.net

Early academic studies focused heavily on their mode of action as plant growth regulators and their application in agriculture for controlling broadleaf weeds. nih.gov Subsequently, research expanded to explore the environmental fate and metabolism of these herbicides. Studies in microbiology identified bacteria capable of degrading compounds like MCPA, elucidating the metabolic pathways involved in their breakdown. uni-stuttgart.de

From the mid-20th century onwards, the focus of academic research broadened to encompass the potential therapeutic applications of phenoxyacetic acid derivatives. Recognizing the privileged nature of the chemical scaffold, researchers began synthesizing and screening analogues for various biological activities beyond their effects on plants. This led to the discovery of compounds with anti-inflammatory, lipid-lowering, and antimicrobial properties, establishing a new trajectory for research that continues to this day. nih.govmdpi.com

Research Gaps and Motivations for Investigating 2-(4-Chloro-2-methylphenoxy)-2-phenylacetic Acid

A review of the scientific literature reveals a significant research gap concerning the specific compound this compound. While its constituent parts—the 4-chloro-2-methylphenoxy group (related to the herbicide MCPA) and the phenylacetic acid moiety—are well-studied in other contexts, their combination in this particular arrangement has not been the subject of extensive investigation. The bulk of published research focuses on simpler analogues where the alpha-carbon of the acetic acid is not substituted with a phenyl group.

The primary motivation for investigating this compound stems from this gap and the potential for discovering novel properties based on its unique structure. The introduction of a second phenyl group at the alpha-position represents a significant structural modification compared to well-known phenoxyacetic acids like MCPA. This modification is expected to introduce several key changes:

Increased Lipophilicity: The additional phenyl ring would increase the molecule's fat-solubility, which could significantly alter its absorption, distribution, metabolism, and excretion (ADME) profile in biological systems.

Steric Hindrance: The bulky phenyl group could influence how the molecule interacts with biological targets, potentially leading to different binding affinities and selectivities compared to its non-phenylated counterparts.

Chirality: The alpha-carbon becomes a chiral center, meaning the compound can exist as two enantiomers. These mirror-image isomers could have distinct biological activities, a crucial consideration in modern pharmacology and agrochemistry.

Therefore, the investigation of this compound is motivated by the desire to expand the structure-activity relationship knowledge of phenoxyacetic acids. It is considered a "versatile small molecule scaffold," suggesting its potential use as a building block for synthesizing more complex molecules. cymitquimica.com Research into this compound would explore how the introduction of alpha-phenyl substitution modulates the known herbicidal or pharmacological activities of the phenoxyacetic acid class, potentially leading to the discovery of new lead compounds with unique biological profiles.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chloro-2-methylphenoxy)-2-phenylacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO3/c1-10-9-12(16)7-8-13(10)19-14(15(17)18)11-5-3-2-4-6-11/h2-9,14H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNXFAEHDDVUDKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OC(C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701247618 | |

| Record name | α-(4-Chloro-2-methylphenoxy)benzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701247618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63891-99-6 | |

| Record name | α-(4-Chloro-2-methylphenoxy)benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63891-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-(4-Chloro-2-methylphenoxy)benzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701247618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 2 4 Chloro 2 Methylphenoxy 2 Phenylacetic Acid

Established Synthetic Routes for Core Phenoxyacetic Acid Structures

The phenoxyacetic acid moiety forms the backbone of the target molecule. Its synthesis is well-documented and typically involves the formation of an ether linkage between a phenol (B47542) and an acetic acid derivative, followed by the introduction of substituents on the aromatic ring.

Nucleophilic Substitution Strategies in Ether Formation

The most common and established method for the synthesis of the phenoxyacetic acid core is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a haloacetate by a phenoxide ion. The process begins with the deprotonation of a phenol using a suitable base to form a more nucleophilic phenoxide. This is then reacted with a chloroacetic acid salt.

A general representation of this reaction is: C₆H₅ONa + ClCH₂COONa → C₆H₅OCH₂COONa + NaCl

This method is widely applicable and can be adapted for various substituted phenols. For instance, the synthesis of 2-methylphenoxyacetic acid, a precursor to the target molecule, can be achieved by reacting o-cresol (B1677501) with chloroacetic acid in the presence of a base. The reaction is typically carried out in an aqueous medium at elevated temperatures.

Phase-transfer catalysis (PTC) offers an efficient alternative for this synthesis. PTC facilitates the transfer of the phenoxide ion from an aqueous phase to an organic phase containing the haloacetate, often leading to higher yields and milder reaction conditions.

Catalytic Approaches for Halogenation and Substituent Introduction

The introduction of the chloro substituent at the 4-position of the phenoxy ring is a critical step. This is typically achieved through electrophilic aromatic substitution on a pre-formed 2-methylphenoxyacetic acid. Various chlorinating agents and catalytic systems have been developed to control the regioselectivity of this reaction, favoring the desired 4-chloro isomer.

Common chlorinating agents include chlorine gas, sodium hypochlorite, and sulfuryl chloride. The choice of reagent and reaction conditions can significantly influence the product distribution. For example, the chlorination of 2-methylphenoxyacetic acid can yield both 4-chloro and 6-chloro isomers. To enhance the selectivity for the 4-position, specific catalysts and reaction conditions are employed.

Recent advancements have explored the use of imidazole (B134444) ionic liquids as catalysts for the chlorination of o-methylphenoxyacetic acid (MPA) with chlorine gas. This method has been reported to offer high reaction activity and yield, with the added benefit of a simpler reaction system that avoids the generation of wastewater in the chlorination step. The reaction is typically carried out by dissolving MPA in a solvent, adding the catalyst, and introducing chlorine gas at a controlled temperature.

Specific Synthetic Pathways for 2-(4-Chloro-2-methylphenoxy)-2-phenylacetic Acid

The synthesis of the target molecule requires the introduction of a phenyl group at the α-carbon of the phenoxyacetic acid core. This adds a layer of complexity to the synthetic strategy.

One plausible approach involves the use of mandelic acid (2-hydroxy-2-phenylacetic acid) or its derivatives as a starting material. The hydroxyl group of mandelic acid can be subjected to a nucleophilic substitution reaction with 4-chloro-2-methylphenol (B52076). This reaction, often requiring activation of the hydroxyl group, would directly install the desired phenoxy moiety at the α-position.

Alternatively, a synthetic route could start with a 2-halo-2-phenylacetic acid derivative, which can then react with 4-chloro-2-methylphenoxide in a nucleophilic substitution reaction. For example, the reaction of methyl 2-bromo-2-phenylacetate with 4-chloro-2-methylphenol in the presence of a base would yield the methyl ester of the target compound, which can then be hydrolyzed to the final acid.

A copper-catalyzed Ullmann-type condensation represents another potential pathway. This would involve the coupling of 4-chloro-2-methylphenol with a 2-halo-2-phenylacetic acid derivative in the presence of a copper catalyst and a suitable ligand. While traditionally requiring harsh conditions, modern Ullmann-type reactions can often be performed under milder conditions. For instance, the synthesis of the related 2-(4-chlorophenoxy)phenylacetic acid has been achieved by reacting 4-chlorophenol (B41353) with methyl 2-bromophenylacetate using a copper(I) chloride catalyst with N,N-dimethylglycine as a ligand in dioxane.

Reaction Conditions and Optimization for Yield and Purity in Research Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of solvent, base, catalyst, reaction temperature, and reaction time.

For the nucleophilic substitution routes, polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often employed to facilitate the reaction. The choice of base is also critical; stronger bases like sodium hydride or potassium tert-butoxide can be used to ensure complete deprotonation of the phenol, while weaker bases like potassium carbonate may be sufficient under certain conditions.

In the case of copper-catalyzed reactions, the selection of the ligand is paramount for achieving high efficiency. Various ligands, including diamines and amino acids, have been shown to promote Ullmann-type couplings. Temperature control is also essential, as side reactions can occur at higher temperatures, leading to reduced yield and purity.

Purification of the final product typically involves crystallization or column chromatography to remove unreacted starting materials and byproducts.

Stereoselective Synthesis of Enantiomeric Forms

The α-carbon of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The development of stereoselective synthetic methods to obtain enantiomerically pure forms of this compound is of significant interest, particularly for applications in medicinal chemistry and as chiral resolving agents.

One approach to stereoselective synthesis involves the use of chiral auxiliaries. A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. For example, a chiral alcohol could be esterified with 2-bromo-2-phenylacetic acid. The resulting ester could then undergo nucleophilic substitution with 4-chloro-2-methylphenoxide. The chiral auxiliary would sterically hinder one face of the molecule, leading to a preferential attack from the other side and the formation of one enantiomer in excess. The auxiliary can then be cleaved to yield the enantiomerically enriched product.

Another strategy is asymmetric catalysis, where a chiral catalyst is used to favor the formation of one enantiomer over the other. For instance, a chiral phase-transfer catalyst could be employed in the reaction between 4-chloro-2-methylphenol and a 2-halo-2-phenylacetic acid derivative. The chiral catalyst would form a chiral ion pair with the phenoxide, which would then react stereoselectively.

Resolution of a racemic mixture is another common method to obtain pure enantiomers. This involves reacting the racemic acid with a chiral resolving agent, typically a chiral amine, to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, and can be separated by fractional crystallization. Subsequent acidification of the separated diastereomeric salts regenerates the individual enantiomers of the acid. Chiral naphthylalkylamines have been successfully used for the resolution of related α-(phenoxy)phenylacetic acid derivatives. google.com

Design and Synthesis of Novel Derivatives and Analogues for Research Probes

The core structure of this compound can be chemically modified to create a library of derivatives and analogues for use as research probes. These probes can be valuable tools for studying biological processes and for drug discovery.

Derivatization can be targeted at several positions on the molecule. The carboxylic acid group is a versatile handle for modification. It can be converted into esters, amides, or other functional groups to modulate the compound's polarity, solubility, and ability to interact with biological targets. For example, coupling the carboxylic acid with fluorescent dyes or biotin (B1667282) can create probes for imaging or affinity-based studies. The synthesis of phenoxyacetic acid esters can be achieved by activating the carboxylic acid group with reagents like phosphonitrilic chloride and N-methyl morpholine, followed by reaction with various alcohols.

Modifications can also be made to the aromatic rings. The introduction of different substituents on either the phenoxy or the phenyl ring can alter the electronic properties and steric profile of the molecule, potentially leading to changes in its biological activity. For instance, the synthesis of (Z)-2-{4-chloro-2-[(2-oxo-4-thioxothiazolidin-5-ylidene)methyl]phenoxy}acetic acid, a derivative of a related phenoxyacetic acid, has been reported for use in hetero-Diels–Alder reactions to generate complex molecular scaffolds for anticancer screening. mdpi.com

Furthermore, the synthesis of analogues where the ether linkage is replaced by other functional groups, such as a thioether or an amide, can provide valuable structure-activity relationship (SAR) data. These modifications can be achieved by employing analogous synthetic strategies, for example, by starting with a thiol instead of a phenol.

The design and synthesis of such derivatives and analogues are guided by the specific research question being addressed. By systematically altering the structure of this compound, researchers can develop tailored molecular tools to probe complex biological systems.

Modification of the Phenoxy and Phenyl Moieties

The aromatic rings of this compound, namely the substituted phenoxy group and the phenyl group, are amenable to various chemical transformations. These modifications can influence the electronic and steric properties of the molecule, which in turn can affect its interactions with biological targets or its material properties.

While specific examples of direct modification on the fully assembled this compound are not extensively documented in publicly available literature, synthetic strategies for analogous compounds provide a clear indication of the feasible chemical pathways. The synthesis of related phenoxyacetic acids often involves the coupling of a substituted phenol with a phenylacetic acid derivative. For instance, the synthesis of 2-(4-chlorophenoxy)phenylacetic acid has been achieved through the reaction of 4-chlorophenol with o-chlorophenylacetic acid in the presence of potassium carbonate and copper(I) bromide. chemicalbook.com This approach suggests that a variety of substituted phenoxy analogs of the target compound could be synthesized by utilizing appropriately substituted phenols in similar coupling reactions.

Further modifications of the aromatic rings could potentially be achieved through electrophilic aromatic substitution reactions. For instance, nitration of the phenylacetic acid moiety could introduce a nitro group, which can then be a precursor for other functional groups. However, the presence of the deactivating carboxylic acid group and the ether linkage, as well as the directing effects of the existing substituents (chloro and methyl groups), would need to be carefully considered to control the regioselectivity of such reactions.

A notable example of a complex derivatization that involves modification of the phenoxy moiety is seen in the synthesis of rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d]thiazol-7-yl]phenoxy]acetic acid. mdpi.com In this multi-step synthesis, a precursor, 2-(4-chloro-2-formylphenoxy)acetic acid, is utilized. mdpi.com This aldehyde functionality serves as a handle for further elaboration, demonstrating that functional groups can be introduced on the phenoxy ring to enable the construction of more complex molecular architectures. mdpi.com

Table 1: Synthetic Approaches for Modification of Aromatic Moieties in Phenoxyacetic Acid Analogs

| Reaction Type | Reactants | Reagents and Conditions | Product | Reference |

| Ullmann Condensation | 4-chlorophenol, o-chlorophenylacetic acid | K₂CO₃, CuBr, diethylene glycol dimethyl ether, 100-130°C | 2-(4-Chlorophenoxy)phenylacetic acid | chemicalbook.com |

| Hetero-Diels-Alder | (Z)-2-{4-chloro-2-[(2-oxo-4-thioxothiazolidin-5-ylidene)methyl]phenoxy}acetic acid, pyrazoline dienophile | Glacial acetic acid, hydroquinone, reflux | rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d]thiazol-7-yl]phenoxy]acetic acid | mdpi.com |

Derivatization of the Carboxylic Acid Functionality

The carboxylic acid group in this compound is a versatile functional handle for a wide array of chemical transformations, most commonly leading to the formation of esters and amides. These derivatives are often synthesized to enhance the compound's properties, such as its ability to cross cell membranes or its metabolic stability.

Esterification:

Ester derivatives can be prepared through various standard methods. One common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. Alternatively, the carboxylic acid can be converted to a more reactive acyl halide, typically an acyl chloride, by treatment with reagents like thionyl chloride or oxalyl chloride. The resulting acyl chloride can then readily react with an alcohol to form the corresponding ester.

For instance, the synthesis of the methyl ester of the related 2-(4-chlorophenoxy)phenylacetic acid has been reported, which is a key intermediate in some synthetic routes. chemicalbook.com This esterification is typically followed by hydrolysis to yield the final carboxylic acid. chemicalbook.com This indicates that the reverse reaction, the esterification of the final acid, is a straightforward process.

Amide Synthesis:

Amide derivatives are frequently synthesized to explore their biological activities. The formation of an amide bond from a carboxylic acid and an amine generally requires the use of coupling reagents to activate the carboxylic acid. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields.

A direct synthesis of an amide derivative, 2-{4-[(2-Oxo-1,2-dihydro-3H-indol-3-ylidene)methyl] phenoxy}-N-phenylacetamide, has been described, where the N-phenylacetamide moiety is a key structural feature. ptfarm.pl This highlights the feasibility of forming amide bonds from phenoxyacetic acid precursors. Another example is the synthesis of (±)-R,S-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide, which is prepared by reacting 7-amino-4-methyl-2H-chromen-2-one with (±)-2-chloro-2-phenylacetyl chloride. mdpi.com While this is not a direct derivatization of the target compound, it demonstrates a common strategy for amide bond formation involving a phenylacetic acid derivative.

Furthermore, hydrazide derivatives can also be prepared. For example, 2-(4-chloro-2-methylphenoxy)acetic acid hydrazide is synthesized by reacting an ester intermediate with hydrazine. This hydrazide can then serve as a building block for the synthesis of more complex heterocyclic systems.

Table 2: Representative Methods for Carboxylic Acid Derivatization

| Derivative Type | Reagents and Conditions | Product Type |

| Methyl Ester | Methanol, Acid Catalyst (e.g., H₂SO₄) | Ester |

| Acyl Chloride | Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) | Acyl Halide |

| Amide | Amine, Coupling Agent (e.g., DCC, EDC/HOBt) | Amide |

| Hydrazide | Hydrazine Hydrate | Hydrazide |

Mechanistic Investigations of Biological Activity in Non Human Systems

Plant Growth Regulatory and Herbicidal Mechanisms

The structure of 2-(4-Chloro-2-methylphenoxy)-2-phenylacetic acid combines the core of a phenoxy herbicide with a phenylacetic acid moiety, both of which are known to exhibit auxin-like activity. Synthetic auxins like MCPA are a cornerstone of modern agriculture for selective weed control. wikipedia.org Their mode of action involves mimicking the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized growth in susceptible plants, ultimately causing their death. wikipedia.org

While no direct studies link this compound to auxin receptors, the mechanism can be inferred from its structural components. The auxin signaling pathway is initiated by the binding of an auxin molecule to a receptor complex, most notably the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-Box) family of proteins. This binding event stabilizes the interaction between the TIR1/AFB receptor and an Aux/IAA transcriptional repressor protein. This complex formation targets the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome. The removal of the repressor frees Auxin Response Factor (ARF) transcription factors, allowing them to regulate the expression of auxin-responsive genes, which control cell division, expansion, and differentiation.

Synthetic auxins like MCPA function by hijacking this natural pathway. wikipedia.org They bind to the TIR1/AFB co-receptor complex, inducing the degradation of Aux/IAA repressors and causing a sustained, high level of auxin signaling. This leads to the over-expression of auxin-responsive genes, resulting in epinasty (downward curling of leaves), stem twisting, and other symptoms of uncontrolled growth that overwhelm the plant's metabolic resources. Phenylacetic acid (PAA) is also a known natural auxin, though it generally exhibits weaker activity than IAA. nih.govmdpi.com It is plausible that this compound could interact with the TIR1/AFB receptor complex in a similar manner to MCPA and other auxins, initiating a comparable cascade of molecular events.

The downstream effects of auxin overdose are well-documented. The primary cellular response to excessive auxin signaling is rapid, uncontrolled cell elongation and division, particularly in meristematic tissues. This disrupts the plant's normal development and structural integrity. Key physiological disruptions observed from exposure to auxinic herbicides include:

Disruption of Vascular Tissues: Uncontrolled proliferation of cells in the phloem and cambium can crush the xylem, blocking water and nutrient transport throughout the plant.

Ethylene Production: Auxinic herbicides often stimulate the production of ethylene, another plant hormone, which can contribute to senescence (aging) and epinasty.

Metabolic Overload: The unsustainable growth demands significant metabolic energy, leading to the depletion of resources and eventual plant death.

For example, studies on cotton (Gossypium hirsutum) exposed to MCPA showed significant reductions in plant height, boll number, and single boll weight, particularly when exposed at the seedling and budding stages. These effects were accompanied by a decrease in chlorophyll (B73375) content and an increase in markers of cellular stress, such as malondialdehyde (MDA).

| Parameter | Effect of MCPA Exposure in Cotton |

| Growth | Significant reduction in plant height, boll number, and boll weight |

| Physiology | Decreased chlorophyll content |

| Cellular Stress | Increased malondialdehyde (MDA) content, increased protective enzyme activity |

This table illustrates the typical physiological disruptions caused by the related auxinic herbicide MCPA in a susceptible plant species.

Phenoxyacetic acid herbicides like MCPA are renowned for their selectivity. They are highly effective against broadleaf (dicotyledonous) weeds while generally leaving grasses and cereal crops (monocotyledonous) unharmed. wikipedia.org This selectivity is attributed to differences in metabolism, transport, and potentially receptor sensitivity between monocots and dicots. Broadleaf plants tend to translocate these herbicides more effectively to their meristems and are less able to metabolize them into inactive forms.

The efficacy is also highly dependent on the plant's growth stage. Younger, actively growing plants are typically more susceptible to auxinic herbicides because their cells are rapidly dividing and differentiating, making them more vulnerable to the hormonal disruption caused by the compound.

Once absorbed by a plant, primarily through the leaves, auxinic herbicides are translocated via the phloem to areas of active growth (meristems), where they exert their effects. wikipedia.org The persistence and activity of the herbicide depend on the plant's ability to metabolize it. Common metabolic pathways in plants for detoxifying phenoxyacetic acids include:

Hydroxylation: The addition of a hydroxyl (-OH) group to the aromatic ring.

Conjugation: The attachment of sugars (glycosylation) or amino acids to the molecule, which generally renders it inactive and sequesters it within the cell vacuole.

Side-chain cleavage: Breaking the ether bond that links the phenoxy ring to the acetic acid side chain.

For MCPA, a major metabolite found in soil and water is 4-chloro-2-methylphenol (B52076). nih.gov In some plants, another metabolite, 4-chloro-2-carboxyphenoxyacetic acid (CCPA), has been observed. nih.gov The specific metabolic fate of this compound in plant tissues has not been studied, but it would likely undergo similar detoxification processes.

Enzyme Inhibition and Modulation Studies (In Vitro and Preclinical Models)

While the primary mode of action for many phenoxyacetic acids in plants is auxin mimicry, recent research has explored other biological activities for this class of compounds in non-plant systems, including enzyme inhibition. Notably, novel derivatives of phenoxyacetic acid have been designed and synthesized as selective inhibitors of cyclooxygenase-2 (COX-2). mdpi.comresearchgate.net

The COX enzymes (COX-1 and COX-2) are central to the inflammatory pathway, catalyzing the conversion of arachidonic acid to prostaglandins (B1171923). COX-1 is constitutively expressed in many tissues and is involved in homeostatic functions, whereas COX-2 is inducible and its expression is upregulated at sites of inflammation. Selective inhibition of COX-2 is the therapeutic goal of many nonsteroidal anti-inflammatory drugs (NSAIDs) as it can reduce inflammation while minimizing the gastrointestinal side effects associated with COX-1 inhibition. mdpi.com

Studies have shown that certain phenoxyacetic acid derivatives can achieve potent and selective inhibition of COX-2. researchgate.net The mechanism involves binding to the active site of the enzyme, often exploiting a side pocket present in COX-2 but not COX-1, which confers selectivity. Although no studies have directly tested this compound for COX inhibition, the established activity of other compounds in this chemical class suggests it is a potential, though unverified, biological activity.

| Compound Class | Target Enzyme | Biological System | Potential Effect |

| Phenoxyacetic Acids (e.g., MCPA) | TIR1/AFB Auxin Receptors | Plants | Growth Regulation / Herbicide |

| Phenylacetic Acid (PAA) | TIR1/AFB Auxin Receptors | Plants | Growth Regulation (Weak) |

| Novel Phenoxyacetic Acid Derivatives | Cyclooxygenase-2 (COX-2) | In Vitro / Preclinical | Anti-inflammatory |

This table provides a comparative overview of the established biological activities of compound classes structurally related to this compound.

Studies on Renal Organic Anion Transport Inhibition in Preclinical Models

Research into the renal handling of phenoxyacetic acid derivatives has utilized preclinical models to understand their transport mechanisms. While specific data on this compound is limited, studies on structurally similar anionic herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D), provide significant insights into the likely pathways.

In rat renal cortical slices, the transport of these organic anions is an active process. The accumulation of 2,4-D is mediated by the basolateral membrane of the renal proximal tubule. nih.gov This process is not passive; it is energetically coupled to the sodium gradient. The mechanism involves an exchange with intracellular α-ketoglutarate (αKG). nih.gov An Na+/αKG cotransporter moves sodium and αKG into the cell, creating an intracellular pool of the dicarboxylate. An organic anion transporter then facilitates the exchange of this intracellular αKG for extracellular organic anions like 2,4-D. nih.gov

The uptake of these compounds can be competitively inhibited by other organic anions. Probenecid (B1678239) and p-aminohippurate (B12120003) (PAH) have been shown to inhibit the uptake of 2,4-D in a dose-dependent manner. nih.gov This indicates that they share a common transport pathway. The stimulation of uptake by glutarate, but not other dicarboxylic acids, further supports the role of a dicarboxylate exchanger in the renal secretion of these molecules. nih.gov This entire process ensures the efficient removal of such compounds from the bloodstream for excretion.

Table 1: Characteristics of 2,4-D Renal Transport in Rat Preclinical Models

| Parameter | Observation | Implication | Reference |

|---|---|---|---|

| Transport Mechanism | Accumulation in renal cortical slices approaches a tissue/medium ratio of ~8. | Active transport against a concentration gradient. | nih.gov |

| Key Transporter System | Transport is stimulated by an outwardly directed gradient of glutarate or α-ketoglutarate. | Mediated by an organic anion/dicarboxylate exchanger. | nih.gov |

| Energy Dependence | Uptake is inhibited by the removal of sodium or the addition of ouabain. | Indirectly coupled to the Na+/K+-ATPase pump. | nih.gov |

| Inhibition Profile | Uptake is inhibited by probenecid and p-aminohippurate (PAH). | Shares a common pathway with other classic organic anions. | nih.gov |

Exploration of Other Enzyme Targets and Their Modulation by Phenoxyacetic Acid Derivatives

Phenoxyacetic acid derivatives have been investigated for their ability to modulate various enzyme targets, revealing potential therapeutic applications beyond their herbicidal origins. A significant area of research has been their interaction with enzymes involved in inflammation, particularly cyclooxygenase (COX) enzymes.

The COX-2 enzyme is a key mediator in the conversion of arachidonic acid to prostaglandins, which are central to the inflammatory response. mdpi.com Certain phenoxyacetic acid derivatives have been designed and synthesized to act as selective COX-2 inhibitors. This selectivity is crucial as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the homeostatic COX-1 enzyme. caldic.com The inhibitory activity of these derivatives is often potent, with some compounds showing IC50 values in the nanomolar range, comparable to established selective inhibitors like celecoxib. mdpi.com

Another identified target for this class of compounds is the free fatty acid receptor 1 (FFA1). nih.gov FFA1 is a G-protein-coupled receptor that plays a role in glucose-stimulated insulin (B600854) secretion. Phenoxyacetic acid derivatives have been developed as FFA1 agonists, demonstrating the versatility of this chemical scaffold in targeting different biological pathways for potential antidiabetic applications. nih.gov

Table 2: Enzyme Inhibition by Novel Phenoxyacetic Acid Derivatives

| Compound Series | Enzyme Target | Reported Activity (IC50) | Potential Application | Reference |

|---|---|---|---|---|

| Substituted Phenoxyacetic Acids | COX-2 | 0.06–0.09 µM | Anti-inflammatory | mdpi.com |

| Modified Phenoxyacetic Acids | FFA1 (Agonist Activity, EC50) | 43.6 nM | Anti-diabetic | nih.gov |

Antimicrobial Activity Research (Mechanism-Focused)

Inhibition of Microbial Growth and Cellular Processes

The antimicrobial properties of phenoxyacetic acid and related structures like phenylacetic acid (PAA) have been attributed to several distinct mechanisms. A primary mode of action is the disruption of microbial cell membrane integrity. nih.gov Treatment with these compounds leads to increased membrane permeability, resulting in the leakage of essential intracellular components such as nucleic acids, proteins, and soluble sugars. nih.gov This loss of cellular contents disrupts homeostasis and leads to cell death.

Furthermore, these compounds can interfere with key metabolic processes. Studies on PAA have shown that it can inhibit the activity of crucial enzymes within the tricarboxylic acid (TCA) cycle, such as malate (B86768) dehydrogenase (MDH) and succinate (B1194679) dehydrogenase (SDH). nih.gov By impairing the central energy metabolism, the compound effectively halts microbial growth. Inhibition of total protein synthesis has also been observed as a downstream effect of treatment. nih.gov Some derivatives have also been found to suppress the germination of fungal spores, preventing the initiation of infection. frontiersin.org

The efficacy of these compounds varies across different microbial species, with some derivatives showing higher activity against Gram-positive bacteria or specific fungal strains. researchgate.net

Table 3: Antimicrobial Mechanisms of Phenylacetic Acid (PAA) against A. tumefaciens

| Mechanism | Experimental Observation | Reference |

|---|---|---|

| Membrane Damage | Increased relative conductivity and leakage of nucleic acids and proteins. | nih.gov |

| Metabolic Inhibition | Decreased activity of TCA cycle enzymes (MDH and SDH). | nih.gov |

| Inhibition of Biosynthesis | Inhibition of total protein synthesis. | nih.gov |

| Fungal Spore Inhibition | Suppression of spore germination in Fusarium oxysporum. | frontiersin.org |

Identification of Microbial Targets and Resistance Mechanisms

Microorganisms have evolved sophisticated enzymatic pathways to degrade and utilize phenoxyacetic acid compounds as carbon sources. This degradation process is, in itself, a microbial targeting and resistance mechanism. The primary target for microbial action on compounds like 4-chloro-2-methylphenoxyacetic acid (MCPA) is the ether bond linking the phenoxy ring to the acetic acid side chain. uni-stuttgart.de

The process is initiated by specialized oxygenases encoded by genes such as tfdA-like, cadA, and r/sdpA. nih.gov These enzymes catalyze the cleavage of the ether linkage, which is the rate-limiting step in the degradation pathway. This cleavage yields 4-chloro-2-methylphenol and a glyoxylic acid remnant. uni-stuttgart.denih.gov

Following the initial cleavage, the resulting phenol (B47542) is hydroxylated by phenol hydroxylases to form a catechol intermediate (specifically, 5-chloro-3-methylcatechol). uni-stuttgart.de This catechol then undergoes ring fission, typically via an ortho-cleavage pathway catalyzed by catechol 1,2-dioxygenases. uni-stuttgart.de The resulting muconic acid derivative is further metabolized into intermediates of the central metabolism, such as succinyl-CoA and acetyl-CoA. The presence and induction of these specific genes and enzymes in soil bacteria like Alcaligenes eutrophus and Flavobacterium peregrinum are key to their ability to metabolize and resist the effects of these compounds. uni-stuttgart.denih.gov

In Vitro Cellular Activity Research (e.g., Cancer Cell Line Investigations)

Mechanisms of Cell Proliferation Modulation and Apoptosis Induction in Cell Culture Models

Derivatives of phenoxyacetic acid have been evaluated in various cancer cell lines to elucidate their potential as anticancer agents. The observed mechanisms are often multifaceted, involving the modulation of cell cycle progression and the induction of programmed cell death (apoptosis).

A key mechanistic link is the inhibition of the COX-2 enzyme. researchgate.net Overexpression of COX-2 is common in many malignancies and is associated with increased cell proliferation, inhibition of apoptosis, and promotion of metastasis. By inhibiting COX-2, phenoxyacetic acid derivatives can suppress the production of prostaglandins like PGE2, which are known to drive tumor growth. researchgate.net

Direct pro-apoptotic effects have also been demonstrated. Treatment of cancer cells with related compounds has been shown to induce classic signs of apoptosis, including morphological changes, chromatin condensation, and the formation of apoptotic bodies. nih.gov Mechanistically, this is often driven by the activation of the caspase cascade, particularly the executioner caspase-3 and initiator caspase-9. nih.gov Furthermore, these compounds can modulate the expression of key apoptosis-regulating proteins, such as decreasing the level of the anti-apoptotic protein Bcl-2. nih.gov

Other studies have shown that phenoxyacetic acid-based compounds can reduce the expression of critical cell proliferation markers. For instance, a copper complex of a phenoxyacetic acid derivative was found to significantly decrease the levels of Ki-67 and Cyclin D1 in prostate cancer cells. mdpi.com Cyclin D1 is a crucial regulator of the G1 to S phase transition in the cell cycle, and its downregulation can lead to cell cycle arrest and inhibition of proliferation. nih.gov

Table 4: Effects of Phenoxyacetic Acid Derivatives on Cancer Cell Lines

| Derivative Type | Cancer Cell Line | Observed Effect | Underlying Mechanism | Reference |

|---|---|---|---|---|

| 2-Oxindole Derivative | Human T-lymphocyte (CEM) | Cytotoxic Activity | Not specified | nih.gov |

| Substituted Phenol (KTH-13-Me) | C6 glioma, MDA-MB 231 | Anti-proliferative, Pro-apoptotic | Activation of caspase-3/9, decreased Bcl-2. | nih.gov |

| Copper(II) Complex | Prostate Cancer (LNCaP) | Reduced Cell Proliferation | Decreased expression of Ki-67 and Cyclin D1. | mdpi.com |

Pathway Analysis and Molecular Target Identification in Cellular Systems

A thorough search of scientific databases and literature reveals a lack of specific studies focused on the pathway analysis and molecular target identification of this compound in cellular systems. Consequently, there are no detailed research findings or data tables to present on this topic.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Exploration of Structural Modifications and Their Biological Effects

The phenoxyacetic acid scaffold serves as a versatile template for developing biologically active molecules. jetir.org Systematic modifications of this core structure have led to a wide array of compounds with diverse activities, including herbicidal, anti-inflammatory, and enzyme-modulating effects. The biological profile of these derivatives is highly dependent on the nature, position, and number of substituents on both the aromatic phenoxy ring and the alpha-carbon of the acetic acid side chain.

Research has shown that introducing different functional groups can significantly alter the compound's mechanism of action and potency. For instance, modifications can tune the molecule to act as a synthetic auxin, leading to herbicidal effects, or to interact with specific enzymes like cyclooxygenase (COX) or Peroxisome Proliferator-Activated Receptors (PPARs). The exploration of these structural variations provides a deep understanding of the molecular features required for specific biological outcomes.

Table 1: Impact of General Structural Modifications on Biological Activity of Phenoxyacetic Acid Analogs

| Structural Modification | Position | Resulting Biological Effect |

|---|---|---|

| Halogenation (e.g., Cl, F) | Phenoxy Ring | Can enhance herbicidal activity and influence selectivity. Also affects cytotoxicity. nih.gov |

| Alkylation (e.g., -CH3) | Phenoxy Ring | Modifies herbicidal selectivity and electronic properties of the ring. mdpi.com |

| Phenyl Substitution | Alpha-Carbon | Influences molecular recognition and potency for certain enzyme targets (e.g., PPARs). |

| Other Functional Groups | Phenoxy Ring / Side Chain | Can impart a wide range of activities, including antimicrobial, antioxidant, and anti-inflammatory properties. jetir.org |

Impact of Halogenation and Methyl Substitution Patterns on Activity and Selectivity

The substitution pattern on the phenoxy ring is a critical determinant of the biological activity of compounds like 2-(4-chloro-2-methylphenoxy)-2-phenylacetic acid. The specific placement of a chlorine atom at the 4-position (para) and a methyl group at the 2-position (ortho) is a well-established motif in the design of selective herbicides, exemplified by the widely used herbicide MCPA ((4-chloro-2-methylphenoxy)acetic acid). epa.govnih.gov

Studies on various phenoxyacetic acid derivatives have demonstrated that:

Position of Halogens: The location of chlorine atoms significantly impacts the molecule's reactivity and mutagenicity. Research has shown that chlorine atoms at the 2- and/or 4-positions can induce cytotoxic and mutagenic effects, while the addition of a third chlorine at the 5-position was found to abolish the mutagenic effect in certain test systems. nih.gov

Electronic Effects: Chlorine substitution destabilizes the π-electron charge in the aromatic ring, with the effect being greater for substitution at the 2-position compared to the 4-position. mdpi.com This alteration of the electronic charge distribution influences the molecule's reactivity and its ability to interact with target sites.

Combined Effect: The combination of a 2-methyl and a 4-chloro substituent, as seen in MCPA, results in a molecule with reactivity and aromaticity levels similar to the highly active herbicide 2,4-D (2,4-dichlorophenoxyacetic acid). mdpi.com This specific pattern is crucial for its effectiveness in controlling broadleaf weeds. epa.gov

The interplay between the electron-withdrawing nature of the chlorine atom and the electron-donating, steric properties of the methyl group fine-tunes the molecule's hormonal activity and its metabolic stability in plants, thereby defining its herbicidal potency and crop selectivity.

Role of the Alpha-Phenyl Group on Molecular Recognition and Potency

The introduction of a phenyl group at the alpha-carbon of the acetic acid side chain represents a significant structural modification from simpler phenoxy herbicides like MCPA. This bulky, aromatic substituent has a profound impact on the molecule's three-dimensional shape, lipophilicity, and potential for specific intermolecular interactions, such as π-π stacking.

This structural feature can steer the molecule's activity away from general auxin-like herbicidal action towards more specific enzyme inhibition, highlighting its importance in the design of targeted therapeutic or biochemical agents.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. taylorfrancis.com By developing mathematical models, QSAR allows for the prediction of the activity of new, unsynthesized molecules, thereby guiding research and reducing the need for extensive experimental screening. taylorfrancis.commdpi.com

For phenoxyacetic acid herbicides, QSAR models are developed to predict key properties that govern their effectiveness. These properties include their ability to penetrate the plant cuticle, their translocation within the plant, and their interaction with the target auxin receptors. mdpi.comresearchgate.net

These models are built by calculating a set of molecular descriptors for a series of related compounds and then using statistical methods to find a correlation with their experimentally measured herbicidal activity. Key molecular descriptors often include:

Lipophilicity (log P): Affects the molecule's ability to pass through waxy plant cuticles.

Electronic Parameters (e.g., Hammett constants): Describe the electron-donating or -withdrawing nature of substituents on the phenoxy ring.

Steric Parameters (e.g., Taft constants, molar refractivity): Quantify the size and shape of the substituents.

Topological Indices: Describe molecular connectivity and branching.

Recent QSAR studies on phenoxyacetic acid congeners have developed reliable models for predicting penetration through the plant cuticle. mdpi.comnih.gov These models indicate that lipophilicity and polarizability are key properties determining the biological efficacy of these potential herbicides. mdpi.com Such predictive models are invaluable for designing new herbicide candidates with optimized uptake and activity.

Table 2: Common Molecular Descriptors in QSAR Models for Herbicidal Phenoxyacetic Acids

| Descriptor Class | Example Descriptor | Property Modeled |

|---|---|---|

| Lipophilic | Log P (Octanol-Water Partition Coefficient) | Membrane permeability, transport |

| Electronic | Hammett Constant (σ), Dipole Moment | Receptor binding, reactivity |

| Steric | Molar Refractivity (MR), van der Waals volume | Steric fit with receptor site |

| Quantum Chemical | HOMO/LUMO energies | Chemical reactivity, stability |

| Topological | Connectivity Indices | Molecular size and shape |

Beyond herbicidal activity, QSAR models can also predict the interaction of phenoxyacetic acid derivatives with specific enzymes or their effects on cells. nih.gov For compounds like this compound, which possess features suggesting potential for enzyme interaction, QSAR can be a powerful predictive tool.

The development of these models follows a similar principle: a training set of compounds with known enzyme inhibition constants (e.g., IC50) or cellular effects is used to build a mathematical relationship with their calculated molecular descriptors. Early QSAR models for enzyme inhibition often related activity to properties like lipophilicity and polarizability. nih.gov Modern approaches utilize a wider range of 2D and 3D descriptors and employ advanced machine learning algorithms such as:

Support Vector Machines (SVM)

Random Forests (RF)

Neural Networks (NN)

These models can predict whether a new derivative is likely to be an inhibitor of a target enzyme, such as cytochrome P450s or kinases, and can help identify the key structural features responsible for this inhibition. nih.govjournalagent.com For phenoxyacetic acids, QSAR models have been successfully used to predict toxicity towards red blood cells, identifying that water solubility, molecular size, and the number of hydrogen bond acceptors are critical determinants of their hemolytic properties. mdpi.com

Computational Chemistry and Theoretical Modeling of 2 4 Chloro 2 Methylphenoxy 2 Phenylacetic Acid

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery and pharmacology for understanding and predicting the interaction between a potential drug and its biological target.

For 2-(4-Chloro-2-methylphenoxy)-2-phenylacetic acid, molecular docking simulations would involve preparing a 3D model of the compound and "docking" it into the binding site of a relevant protein target. The simulation calculates the binding affinity and predicts the binding mode, highlighting key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic forces that stabilize the ligand-receptor complex. Such a study would provide insights into its potential biological activity and mechanism of action at a molecular level. However, specific molecular docking studies identifying protein targets and detailing the binding interactions for this compound have not been identified in the reviewed literature.

Density Functional Theory (DFT) Calculations for Electronic Structure and Spectroscopic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (electron density) of many-body systems, particularly atoms, molecules, and the condensed phases. It is a powerful tool for predicting a wide range of molecular properties.

Applying DFT calculations to this compound would allow for the determination of its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. Furthermore, DFT can be used to predict spectroscopic properties such as infrared (IR), Raman, and UV-Visible spectra, which can then be compared with experimental data to confirm the molecular structure. Key electronic properties like the dipole moment, polarizability, and electrostatic potential maps can also be calculated to understand the charge distribution and reactive sites of the molecule. While DFT studies have been performed on the related compound MCPA, no specific published research detailing these calculations for this compound is currently available. pulsus.com

Conformation Analysis and Molecular Dynamics Simulations

Conformation analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Identifying the most stable conformers (lowest energy states) is essential for understanding a molecule's physical properties and biological activity. Molecular Dynamics (MD) simulations provide a way to study the physical movements of atoms and molecules over time.

For this compound, a systematic conformational search would first identify low-energy conformers. Subsequently, MD simulations could be performed to analyze the dynamic behavior of the molecule in a simulated environment (e.g., in water or another solvent). These simulations track the trajectory of each atom over time, providing detailed information on the molecule's flexibility, conformational stability, and interactions with its surroundings. This data is valuable for understanding how the molecule behaves in a biological system. At present, there are no specific published studies on the conformational analysis or molecular dynamics of this compound.

Frontier Molecular Orbital (FMO) Analysis for Reactivity and Interaction Mechanisms

Frontier Molecular Orbital (FMO) theory uses the properties of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict the reactivity and interaction mechanisms of a molecule. The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

An FMO analysis of this compound, typically performed using results from DFT calculations, would involve calculating the energies of the HOMO and LUMO. The energy difference between them, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity. A small gap suggests the molecule is more reactive. The spatial distribution of the HOMO and LUMO densities would indicate the likely sites for nucleophilic and electrophilic attack, respectively. This provides fundamental insights into how the molecule would interact in a chemical reaction. No specific FMO analysis for this compound has been found in the scientific literature.

In Silico ADME Prediction for Preclinical Research Design (excluding human data)

In silico ADME prediction involves using computational models to estimate the Absorption, Distribution, Metabolism, and Excretion properties of a compound. These predictions are vital in the early stages of drug development to assess the potential pharmacokinetic profile of a molecule before extensive experimental testing.

For this compound, various computational models could be used to predict properties such as its solubility, permeability across biological membranes (e.g., Caco-2 permeability), plasma protein binding, and potential to be metabolized by key enzyme systems (e.g., Cytochrome P450 enzymes). These preclinical predictions help in designing more efficient experimental studies and in identifying potential liabilities of a compound early on. Publicly accessible research detailing a systematic in silico ADME prediction for this compound is not available.

Advanced Analytical Methodologies for Research and Characterization

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the precise molecular structure of a compound by probing the interactions of its atoms and bonds with electromagnetic radiation.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for mapping the carbon-hydrogen framework of a molecule. For the related compound MCPA, ¹H and ¹³C NMR spectra provide definitive chemical shifts for each unique proton and carbon atom. pulsus.comresearchgate.net

In a hypothetical ¹H NMR spectrum of 2-(4-Chloro-2-methylphenoxy)-2-phenylacetic acid, one would expect to observe distinct signals corresponding to the aromatic protons on both the substituted phenoxy and the phenyl rings, the methyl group protons, the methine proton, and the carboxylic acid proton. The integration and splitting patterns (multiplicity) of these signals would confirm the number and connectivity of adjacent protons.

2D NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would further elucidate the structure by showing correlations between coupled protons (¹H-¹H) and between protons and their directly attached carbons (¹H-¹³C), respectively.

Fourier Transform Infrared (FT-IR) and FT-Raman Spectroscopy are complementary vibrational spectroscopy techniques that identify the functional groups within a molecule. The FT-IR and FT-Raman spectra of MCPA show characteristic vibrational bands that confirm its structure. pulsus.comresearchgate.net For this compound, the spectra would be expected to show key absorbances corresponding to the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, C-O ether linkages, C-Cl bond, and various C-H and C=C aromatic vibrations from both phenyl rings.

UV-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated aromatic systems. The UV-Vis spectrum for MCPA, recorded in methanol, shows absorption maxima that are characteristic of its electronic structure. pulsus.com The spectrum for this compound would be expected to show similar absorption bands, potentially with shifts in wavelength (λmax) and intensity due to the electronic influence of the additional phenyl group.

| Technique | Functional Group / Structural Feature (MCPA) | Typical Wavenumber (cm⁻¹)/Chemical Shift (ppm)/λmax (nm) |

| ¹H NMR | Aromatic Protons | 6.7-7.2 ppm |

| Methylene Protons (-OCH₂) | ~4.6 ppm | |

| Methyl Protons (-CH₃) | ~2.2 ppm | |

| ¹³C NMR | Carboxyl Carbon (C=O) | ~175 ppm |

| Aromatic Carbons | 112-155 ppm | |

| Methylene Carbon (-OCH₂) | ~65 ppm | |

| Methyl Carbon (-CH₃) | ~16 ppm | |

| FT-IR | O-H Stretch (Carboxylic Acid) | 2900-3100 (broad) |

| C=O Stretch (Carbonyl) | ~1730 cm⁻¹ | |

| C-O-C Stretch (Ether) | ~1240 cm⁻¹ | |

| FT-Raman | Aromatic Ring Vibration | ~1600 cm⁻¹ |

| C-Cl Stretch | ~700 cm⁻¹ | |

| UV-Vis | π → π* transitions | 229 nm, 280 nm, 287 nm |

Data based on experimental and computational studies of the related compound (4-Chloro-2-methylphenoxy)acetic acid (MCPA). pulsus.comresearchgate.net

Chromatographic Methods for Purity Assessment and Quantitative Analysis

Chromatographic techniques are essential for separating a compound from a mixture, assessing its purity, and performing precise quantification in research samples.

High-Performance Liquid Chromatography (HPLC) is the predominant method for the analysis of phenoxyacetic acids. mdpi.com Reversed-phase HPLC (RP-HPLC), using a C18 stationary phase, is typically employed. The separation is achieved by optimizing the mobile phase, which usually consists of a mixture of an aqueous buffer (like formic acid in water) and an organic solvent (such as acetonitrile (B52724) or methanol). mdpi.comnih.gov The eluent pH is a critical parameter, as it influences the ionization state and therefore the retention time of the acidic analyte. mdpi.com Detection is commonly performed using a UV detector set at a wavelength where the compound exhibits strong absorbance.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior selectivity and sensitivity, making it the gold standard for quantitative analysis, especially in complex matrices. nih.gov After chromatographic separation via HPLC or Ultra-High-Performance Liquid Chromatography (UHPLC), the analyte is ionized, typically using electrospray ionization (ESI) in negative mode for acidic compounds. The mass spectrometer then isolates the precursor ion (the deprotonated molecule, [M-H]⁻) and fragments it to produce characteristic product ions. By monitoring specific precursor-to-product ion transitions in a mode known as Multiple Reaction Monitoring (MRM), the method achieves exceptional specificity and allows for quantification at very low levels. nih.gov

| Parameter | Typical Conditions for Phenoxyacetic Acid Analysis |

| Chromatography | UHPLC or HPLC |

| Stationary Phase | C18 Reversed-Phase Column |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.01% Formic Acid) |

| Ionization Source | Electrospray Ionization (ESI), Negative Mode |

| MS Analysis Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion [M-H]⁻ | Mass corresponding to the deprotonated molecule |

| Product Ions | Specific fragments characteristic of the parent compound |

Parameters are based on established methods for related phenoxyacetic acid herbicides. nih.govnih.gov

Mass Spectrometry-Based Approaches for Metabolite Identification and Profiling

Understanding how a compound is metabolized in biological systems is crucial. Mass spectrometry, particularly high-resolution mass spectrometry (HRMS), is a powerful tool for identifying and profiling metabolites. ijpras.com The general workflow involves exposing a biological system (e.g., cell cultures, microorganisms, or laboratory animals) to the parent compound and analyzing extracts from biological matrices (e.g., urine, plasma, or tissue) by LC-MS.

Metabolite identification relies on detecting new mass signals in the exposed samples that are absent in control samples. The accurate mass measurement provided by HRMS allows for the prediction of elemental compositions for potential metabolites. Tandem mass spectrometry (MS/MS) is then used to fragment these potential metabolites. By comparing the fragmentation patterns of the metabolites to that of the parent compound and applying knowledge of common biotransformations (e.g., hydroxylation, demethylation, conjugation), the structures of the metabolites can be elucidated. ijpras.com For phenoxy herbicides like MCPA, a common metabolic pathway involves the cleavage of the ether bond to yield the corresponding phenol (B47542), 4-chloro-2-methylphenol (B52076). nih.govnih.gov For this compound, one might predict similar ether cleavage as well as hydroxylation on the unsubstituted phenyl ring.

Isotopic Labeling Techniques for Mechanistic Tracing

Isotopic labeling is an unequivocal method for tracing the fate of a compound through complex biological or environmental systems. iaea.org This technique involves synthesizing the target molecule with one or more atoms replaced by their heavy isotopes (e.g., ¹³C instead of ¹²C, ²H instead of ¹H, or ¹⁵N instead of ¹⁴N). Because the isotopically labeled compound is chemically identical to the unlabeled version but physically distinguishable by its mass, it can be traced with high precision using mass spectrometry.

This approach allows researchers to:

Track Movement and Distribution: Follow the compound's absorption, distribution, and excretion in an organism.

Elucidate Metabolic Pathways: Definitively identify metabolites derived from the parent compound, as they will also contain the isotopic label.

Determine Degradation Mechanisms: In environmental studies, labeling helps to differentiate between biological and chemical degradation pathways and to quantify the extent of transformation. nih.gov

For example, synthesizing this compound with a ¹³C-labeled phenyl ring would enable researchers to use LC-MS to track all metabolites that retain this part of the molecule, providing clear evidence of the metabolic pathway. iaea.org This technique, known as Compound-Specific Isotope Analysis (CSIA), can also provide insights into reaction mechanisms by measuring the subtle changes in isotope ratios as a compound degrades. nih.gov

Environmental Research and Biotransformation Pathways

Microbial Degradation Mechanisms in Soil and Aquatic Environments

The breakdown of MCPA in soil and water is primarily a biological process driven by a diverse range of microorganisms. nih.govnih.gov These microbes utilize the herbicide as a source of carbon and energy, initiating its degradation through specific enzymatic pathways. aloki.hu

Identification and Characterization of Microbial Degraders (e.g., Bacteria, Fungi)

A variety of soil microorganisms capable of degrading phenoxyacetic acids have been identified. nih.gov The degradation potential is not only dependent on the organism's genetic capability but also on the bioavailability of the compound in the soil. researchgate.net

Bacteria: Numerous bacterial species have been isolated and characterized for their ability to mineralize MCPA. The degradation of MCPA in soil is often linked to an increase in the population of specific bacterial communities. nih.govgeus.dk For instance, studies have shown that bacteria containing class III tfdA genes are primarily responsible for MCPA degradation in sandy topsoil and subsoil. nih.govgeus.dk In anaerobic environments, such as river sediments, a bacterial consortium has been enriched that can degrade MCPA. nih.gov This consortium showed a significant shift in community composition after acclimation, with groups like Acidaminococcaceae, Syntrophorhabdus, and Dehalobacter increasing in abundance and showing a positive correlation with MCPA degradation. nih.gov Other bacteria identified as 2,4-D (a closely related phenoxyacetic acid) degraders include species from genera such as Cupriavidus, Pseudomonas, Sphingomonas, and Bradyrhizobium, many of which harbor the necessary genes for breaking down these types of compounds. mdpi.com

Fungi: Fungi also play a role in the degradation of MCPA. nih.gov An endophytic fungus, Phomopsis sp. (strain E41), isolated from guava (Psidium guajava), has demonstrated the ability to use MCPA as its sole carbon source for growth, achieving a degradation rate of up to 99.8% in 14 days under optimal conditions. aloki.hu The degradation process was associated with a significant increase in fungal biomass. aloki.hu Studies have also indicated that litter addition to soil can induce the development of distinct pioneer and late-stage fungal communities that are likely involved in MCPA degradation. nih.gov Other fungal genera, such as Aspergillus, Mortierella, and Umbelopsis, have been associated with the degradation of the related herbicide 2,4-D. mdpi.comresearchgate.net

Identified MCPA and Phenoxyacetic Acid Microbial Degraders

| Microbial Group | Genus/Species | Key Characteristics | Reference |

|---|---|---|---|

| Bacteria | Cupriavidus necator JMP134 | Contains the canonical tfd gene cluster for phenoxyacetic acid degradation. | nih.govmdpi.com |

| Bacteria | Bradyrhizobium sp. RD5-C2 | Possesses multiple gene clusters (tfdAα and cadA) for degrading chlorophenoxyacetic acids. | nih.gov |

| Bacteria | Anaerobic Consortium (various) | Enriched from river sediment; includes Acidaminococcaceae, Syntrophorhabdus, Dehalobacter. Degrades MCPA via MCP to 2-MP and phenol (B47542). | nih.gov |

| Fungi | Phomopsis sp. E41 | Endophytic fungus; utilizes MCPA as a sole carbon source, degrading it to 4-chloro-2-methylphenol (B52076). | aloki.hu |

| Fungi | Soil Fungal Communities | Pioneer and late-stage communities induced by litter addition are involved in MCPA degradation. | nih.gov |

Enzymatic Pathways and Key Oxygenase Genes Involved in Degradation (e.g., tfdA-like, cadA, r/sdpA)

The microbial degradation of MCPA is initiated by enzymes encoded by specific genes. The initial and rate-limiting step involves the cleavage of the ether bond of the phenoxyacetic acid molecule. uni-stuttgart.decore.ac.uk This reaction is catalyzed by α-ketoglutarate-dependent dioxygenases. nih.govnih.gov

tfdA-like genes : The tfdA gene is well-known for its role in the first step of MCPA degradation in many soil bacteria. nih.govgeus.dk These genes encode the TfdA enzyme, a 2,4-D/α-ketoglutarate dioxygenase that cleaves the ether linkage. nih.gov There are different classes of tfdA genes. For example, research has shown that while class I tfdA genes may be present in soil initially, the degradation of MCPA is quantitatively linked to the growth of bacteria containing class III tfdA genes. nih.govgeus.dk A homolog, designated tfdAα, has been identified in α-Proteobacteria, indicating that these genes arose by divergent evolution from a common ancestor. nih.govresearchgate.net

cadA genes : The cadA gene, which also encodes an oxygenase large subunit, is another key gene involved in the initial degradation step. nih.govnih.gov Its transcription has been observed to be stimulated by the presence of MCPA. nih.gov In some bacteria, such as Bradyrhizobium sp. RD5-C2, multiple cadA gene clusters exist, with one cluster often playing a more dominant role in the degradation process. nih.gov

r/sdpA genes : The rdpA and sdpA genes encode enantioselective dioxygenases that are involved in the degradation of chiral phenoxypropionate herbicides, which are structurally related to MCPA. nih.gov The sdpA gene has been found in natural soil, and its expression, along with that of rdpA, is significantly upregulated during the degradation of these herbicides. nih.gov These genes are also associated with the degradation of MCPA in soil. nih.gov

The collective data indicate that multiple oxygenases, encoded by genes like tfdA-like, cadA, and r/sdpA, are often associated with MCPA degradation in soil simultaneously. nih.gov

Biotransformation Products and Their Subsequent Fate

The enzymatic cleavage of the MCPA molecule results in the formation of several intermediate biotransformation products. The primary metabolite formed is 4-chloro-2-methylphenol (MCP). aloki.hunih.gov

In the degradation pathway by the endophytic fungus Phomopsis sp., MCP was identified as the main metabolite. aloki.hu The concentration of MCP increased during the initial days of incubation and then decreased, suggesting its own subsequent degradation. aloki.hu Ultimately, the metabolite was not detected in the culture medium at the end of the incubation period, indicating complete degradation. aloki.hu

In anaerobic degradation, a proposed pathway involves the initial transformation of MCPA to MCP through the cleavage of the aryl ether bond. nih.gov This is followed by the reductive dechlorination of MCP to form 2-methylphenol (2-MP), which is then further demethylated to phenol. nih.gov

Following the formation of these phenolic intermediates, the aromatic ring is typically hydroxylated to produce a catechol, such as 5-chloro-3-methylcatechol. uni-stuttgart.decore.ac.uk This catechol then undergoes ring cleavage, usually via the ortho-cleavage pathway, leading to the formation of muconates which are further metabolized and funneled into central metabolic pathways like the tricarboxylic acid cycle. uni-stuttgart.denih.gov

Abiotic Degradation Pathways (e.g., Photodegradation, Hydrolysis)

Besides microbial action, MCPA can be degraded by abiotic processes, with photodegradation being a significant pathway.

Photodegradation: MCPA in aqueous solutions can be broken down by UV radiation. researchgate.net The process can be significantly enhanced by photocatalysis, for instance, using titanium dioxide (TiO₂) as a semiconductor photocatalyst. nih.govresearchgate.net The photodegradation rate of MCPA increases with rising pH. nih.govresearchgate.net The addition of hydrogen peroxide (H₂O₂) can also significantly accelerate the photocatalytic degradation rate. nih.govqub.ac.uk

The photolysis of MCPA yields 4-chloro-2-methylphenol as the major product. researchgate.net Other minor products identified include o-cresol (B1677501) (2-methylphenol). researchgate.net In photocatalytic ozonation studies, a range of oxygenated intermediates have been identified, including 4-chloro-2-methylphenol, methyl hydroquinone, and various diols and carboxylic acids resulting from ring opening. ugr.es Another advanced photo-reduction process involves the use of sulfite (B76179) excitation under UV irradiation, which has been shown to achieve complete degradation of MCPA under optimal conditions. researchgate.net

Environmental Interactions and Fate Dynamics

The fate and transport of MCPA in the environment are influenced by its interactions with soil and sediment components.

Sorption to Soil Organic Matter and Sediment

Sorption to soil particles can reduce the bioavailability of MCPA for microbial degradation and its mobility in the soil profile. The sorption behavior of MCPA is influenced by several factors, including soil composition and pH. nih.gov

Soil organic matter and iron oxides are considered the most important sorbents for phenoxy herbicides like MCPA. researchgate.net Sorption generally increases at more acidic pH values. nih.gov This is because phenoxyacetic acids are weak acids; at lower pH, more of the compound is in its neutral, less water-soluble form, which sorbs more readily to organic matter.

Studies using artificial soils have shown that the characteristics of the organic matter are more influential than just the total organic carbon content. nih.gov For instance, younger, less-aged artificial soils exhibited stronger sorption of MCPA at lower concentrations compared to more aged soils. nih.govresearchgate.net Activated carbons derived from various agricultural waste materials have also proven to be effective adsorbents for removing MCPA from aqueous solutions. nih.gov The interaction with different soil colloids like montmorillonite, ferrihydrite, and humic acid shows complex sorption behavior, where the association between these components can block or create sorption sites. dss.go.th

Factors Influencing MCPA Sorption in Soil

| Factor | Influence on Sorption | Mechanism/Reason | Reference |

|---|---|---|---|

| Soil pH | Sorption increases as pH decreases. | At lower pH, MCPA is in its less soluble neutral form, enhancing its affinity for organic matter. | nih.gov |

| Organic Matter | Primary sorbent for MCPA. | Hydrophobic interactions between the herbicide and organic carbon. | researchgate.net |

| Organic Matter Age | Younger organic matter can exhibit stronger sorption. | The quality and structure of organic carbon influence sorption characteristics more than total content. | nih.govresearchgate.net |

| Iron Oxides | Significant sorbent material. | Surface interactions with minerals like ferrihydrite and goethite. | researchgate.net |

| Clay Minerals | Variable; can be low on its own but influential in complexes. | Sorption occurs on ferrihydrite or humic acid coatings on clay surfaces. | dss.go.th |

Formation of Metal Complexes and Their Environmental Implications